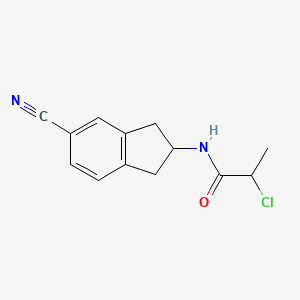
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide, also known as CP-31398, is a small molecule that has been studied for its potential use in cancer therapy. It was first identified as a compound that could restore the function of a mutant form of the tumor suppressor protein p53, which is frequently mutated in cancer cells. Since then, CP-31398 has been shown to have a range of effects on cancer cells and is being investigated as a potential therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide is not fully understood, but it is thought to work by stabilizing the structure of mutant p53, allowing it to function properly. This leads to the activation of downstream signaling pathways that regulate cell cycle progression and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on cancer cells, including inducing cell cycle arrest and apoptosis, inhibiting cell migration and invasion, and reducing tumor growth in animal models. It has also been shown to have anti-inflammatory effects and may have potential in the treatment of other diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide is that it has been shown to be effective in restoring the function of mutant p53 in a variety of cancer cell types. Additionally, it has been shown to have anti-inflammatory effects, which may have potential in the treatment of other diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide. One area of interest is in the development of more potent and selective analogs of this compound that could be used as therapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers that could be used to predict its efficacy in different cancer types. Finally, there is also potential for this compound to be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
Synthesis Methods
The synthesis of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide involves several steps, including the reaction of 2-chloro-N-(2-hydroxypropyl)acetamide with 5-cyano-2,3-dihydroindene in the presence of a base, followed by the addition of a chlorinating agent. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been studied extensively for its potential use in cancer therapy. It has been shown to restore the function of mutant p53 in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential in the treatment of other diseases, such as Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8(14)13(17)16-12-5-10-3-2-9(7-15)4-11(10)6-12/h2-4,8,12H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSDGBZTCQPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2=C(C1)C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)
![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)
![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)
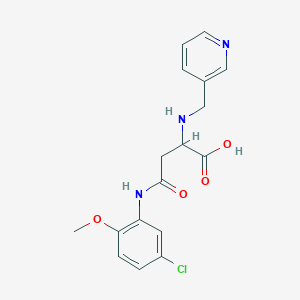
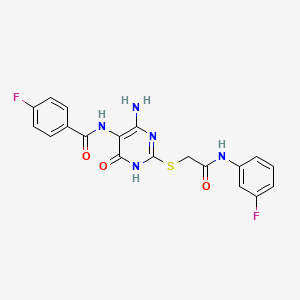

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)
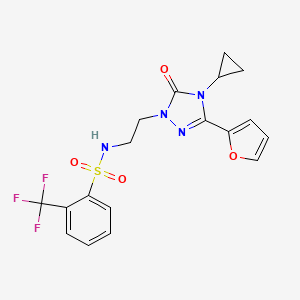
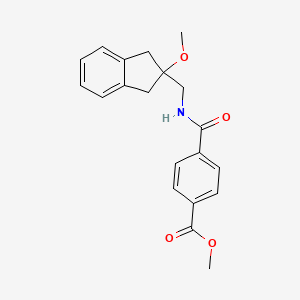
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)
![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)